Introduction: Contextualizing a Privileged Scaffold in Drug Discovery
Introduction: Contextualizing a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the Core Physical Properties of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide
The furo[3,2-b]pyridine core represents a privileged heterocyclic scaffold, a class of structures that have repeatedly demonstrated biological activity and are of profound interest in medicinal chemistry.[1][2] Its rigid, planar geometry and unique electronic characteristics make it an ideal foundation for designing potent and selective modulators of various biological targets, particularly protein kinases involved in oncology signaling pathways.[1][2] This guide focuses on a specific derivative, N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide , a molecule that combines the furo[3,2-b]pyridine core with two critical functional groups: a cyano moiety and a benzamide side chain.
The physical and chemical properties of such a molecule are not merely academic data points; they are critical determinants of its behavior in biological systems and its viability as a drug candidate. Properties like solubility, melting point, and stability directly influence formulation, bioavailability, and manufacturability. This document provides a comprehensive technical overview of the core physical properties of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide, offering both predicted data and established experimental protocols for its empirical characterization.
Section 1: Molecular Structure and Computed Properties
A thorough understanding of a molecule's physical properties begins with its fundamental structure and the computational prediction of its key physicochemical descriptors.
Caption: Chemical structure of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide.
Table 1: Computed Physicochemical Properties
While direct experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models based on its structure. These values are essential for initial screening and experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₅H₈N₄O₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 276.26 g/mol | Influences diffusion, membrane transport, and formulation calculations. |
| XLogP3 | ~2.5 - 3.5 | Predicts lipophilicity; a key factor in membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~89.6 Ų | Estimates the surface area occupied by polar atoms; correlates with cell permeability. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Indicates potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Indicates potential for specific interactions with biological targets. |
| Rotatable Bonds | 2 | Relates to conformational flexibility, which affects receptor binding. |
Section 2: Core Physicochemical Characteristics
These properties are determined empirically and provide the foundational data for all subsequent research and development activities.
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Appearance: Crystalline solid. Based on analogous benzamide and furo[3,2-b]pyridine derivatives, the compound is expected to be a solid at room temperature, likely appearing as a white to off-white or pale yellow powder.[3][4]
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Melting Point (M.p.): The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range can indicate impurities. For related benzofuro[3,2-b]pyridine structures, melting points typically fall within the 90–200 °C range.[3] For example, 3-nitrobenzamide has a melting point of 140-143 °C.[5] The precise value for the title compound must be determined experimentally.
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Solubility: Solubility is paramount for both in vitro assays and in vivo administration.
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Aqueous Solubility: Expected to be very low. The largely aromatic and heterocyclic structure, combined with a predicted LogP > 2, suggests poor solubility in water.[6]
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Organic Solubility: Expected to be soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in solvents like dichloromethane (DCM) and tetrahydrofuran (THF). This is typical for compounds of this class used in screening libraries.
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Chemical Stability: The molecule contains two key functional groups susceptible to hydrolysis: the amide bond and the cyano group. Stability is expected to be high under neutral pH conditions. However, prolonged exposure to strong acidic or basic conditions could lead to degradation, yielding 3-cyanofuro[3,2-b]pyridin-2-amine and benzoic acid, or hydrolysis of the nitrile to a carboxylic acid or primary amide, respectively.
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following data represents the expected spectral characteristics.
Table 2: Key Spectroscopic Data Signatures
| Technique | Functional Group / Region | Expected Chemical Shift / Wavenumber | Rationale and Notes |
| ¹H NMR | Amide N-H | δ > 10 ppm (broad singlet) | The amide proton is deshielded and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
| Aromatic H | δ 7.0 - 8.5 ppm (multiplets) | Protons on the benzoyl, furan, and pyridine rings will appear in this region. Specific coupling patterns will confirm substituent positions.[3][7] | |
| ¹³C NMR | Amide C =O | δ ~165 ppm | The carbonyl carbon is characteristically found in this downfield region.[4][8] |
| C ≡N | δ ~115 - 120 ppm | The nitrile carbon signal is a key identifier for this functional group. | |
| Aromatic C | δ ~110 - 155 ppm | A complex set of signals corresponding to the multiple aromatic and heterocyclic carbons. | |
| IR Spectroscopy | Amide N-H Stretch | ~3300 cm⁻¹ (sharp/medium) | Characteristic stretching vibration for a secondary amide.[9] |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Indicates the presence of sp² hybridized C-H bonds.[9] | |
| C≡N Stretch | ~2225 cm⁻¹ (sharp, strong) | This is a highly diagnostic, strong, and sharp peak for the cyano group, making it easy to identify.[10] | |
| Amide I Band (C=O Stretch) | ~1680 cm⁻¹ (strong) | One of the most intense bands in the spectrum, confirming the amide carbonyl group.[11] | |
| Aromatic C=C Stretch | ~1400 - 1600 cm⁻¹ (multiple bands) | Fingerprint region absorptions confirming the aromatic systems.[9] | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z = 277.08 | In positive ion mode electrospray ionization, the molecule will be protonated, giving a mass-to-charge ratio corresponding to its molecular weight + 1.[4] |
Section 4: Experimental Protocols for Characterization
To ensure scientific integrity, the following protocols provide a self-validating framework for the empirical determination of the compound's physical properties.
Caption: Workflow for the comprehensive physical characterization of the title compound.
Protocol for Melting Point Determination
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Objective: To determine the melting range as an indicator of purity.
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Methodology:
-
Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
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The melting range is reported as T1-T2. A pure compound should have a sharp range of < 2 °C.
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Protocol for Qualitative Solubility Assessment
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Objective: To estimate the compound's solubility in key solvents for biological and chemical applications.
-
Methodology:
-
Add approximately 1 mg of the compound to each of several labeled vials.
-
To each vial, add 100 µL of a different solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol, Dichloromethane).
-
Vortex each vial for 30 seconds.
-
Visually inspect for undissolved solid. If fully dissolved, the solubility is ≥ 10 mg/mL.
-
If not fully dissolved, add another 900 µL of the solvent to bring the total volume to 1 mL.
-
Vortex again and visually inspect. If fully dissolved, the solubility is ≥ 1 mg/mL.
-
Classify solubility as: Very Soluble (>10 mg/mL), Soluble (1-10 mg/mL), Sparingly Soluble (0.1-1 mg/mL), or Insoluble (<0.1 mg/mL).
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Protocol for Spectroscopic Data Acquisition
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (typically DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹H spectrum using standard parameters (e.g., 400 MHz spectrometer, 16-32 scans).
-
Acquire a broadband-decoupled ¹³C spectrum (e.g., 100 MHz, 1024+ scans).
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate ¹H signals. Reference the spectrum to the residual solvent peak.
-
-
Infrared (IR) Spectroscopy:
-
Use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Place a small amount of the dry powder onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Identify and label the wavenumbers for key functional group vibrations.[9]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
The observed exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass for C₁₅H₉N₄O₂⁺.[12][13]
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Conclusion
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide is a molecule of significant interest, built upon a scaffold known for its utility in medicinal chemistry. Its physical properties—predicted to be a crystalline solid with low aqueous solubility but good solubility in organic solvents like DMSO—are characteristic of many small molecule drug candidates. The presence of distinct cyano and amide functionalities provides clear and unambiguous handles for spectroscopic characterization, with a sharp C≡N stretch in the IR spectrum and a downfield amide proton in the ¹H NMR spectrum serving as key identifiers. The protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring the high-quality data required for advancing this and related molecules through the drug discovery and development pipeline.
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